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Introduction
Hematopoiesis, the process of blood cell formation, is a tightly regulated system orchestrated

by a small population of hematopoietic stem cells (HSCs). These cells possess the unique

abilities of self-renewal, to maintain the stem cell pool, and differentiation, to give rise to all

mature blood cell lineages. The balance between these two fates is critical for lifelong

hematopoiesis and is governed by a complex interplay of intrinsic and extrinsic factors,

including epigenetic regulators. Among these, the Polycomb group (PcG) proteins are essential

for maintaining HSC identity and function.[1][2][3][4]

PcG proteins form two major multiprotein complexes: Polycomb Repressive Complex 1 (PRC1)

and PRC2.[1][2] While both are crucial, this guide will focus on the intricate functions of PRC1

in HSCs. PRC1's primary role is to catalyze the monoubiquitination of histone H2A on lysine

119 (H2AK119ub), a key epigenetic mark associated with gene repression.[5][6][7] Through

this mechanism, PRC1 regulates the expression of genes involved in cell cycle control,

differentiation, and senescence, thereby playing a pivotal role in normal and malignant

hematopoiesis.[2][4][8]
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Core Components and Variants of the PRC1
Complex
The PRC1 complex is not a single static entity but rather a family of related complexes with

diverse subunit compositions, leading to functional specialization. The core components of the

canonical PRC1 (cPRC1) complex include:

A RING-finger domain protein: Primarily RING1A or RING1B, which form the catalytic core

responsible for H2A ubiquitination.[7][9]

A Polycomb group RING finger (PCGF) protein: Such as BMI1 (also known as PCGF4) or

MEL18 (PCGF2).[6][10]

A Polyhomeotic (PHC) protein: PHC1, PHC2, or PHC3.

A Chromobox (CBX) protein: CBX2, CBX4, CBX6, CBX7, or CBX8, which are responsible for

recognizing and binding to H3K27me3, a mark deposited by PRC2.[11]

In addition to the canonical PRC1, there are non-canonical PRC1 (ncPRC1) complexes that

are recruited to chromatin independently of H3K27me3.[12][13] These complexes contain

different PCGF and other accessory proteins, such as KDM2B, which can bind to unmethylated

CpG islands.[12][13] This diversity in PRC1 composition allows for precise regulation of gene

expression in different cellular contexts within the hematopoietic system.[6][8]

The Role of PRC1 in HSC Self-Renewal and
Differentiation
PRC1 is a master regulator of the delicate balance between HSC self-renewal and

differentiation. Its primary function in this context is to repress genes that promote

differentiation and senescence, thereby preserving the stemness of HSCs.[2][3][4]

Maintaining Self-Renewal
Several key components of PRC1 are indispensable for HSC self-renewal.

BMI1: As a core component of a cPRC1 complex, BMI1 is arguably the most extensively

studied PcG protein in hematopoiesis. It is essential for maintaining the long-term
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repopulating capacity of HSCs.[14] Forced expression of BMI1 enhances HSC self-renewal

and can lead to the ex vivo expansion of HSCs.[15][16][17] Conversely, the loss of Bmi1

results in the progressive depletion of the HSC pool due to increased proliferation and

senescence.[18] One of the key mechanisms by which BMI1 maintains HSC function is

through the repression of the Ink4a/Arf (also known as Cdkn2a) tumor suppressor locus,

which encodes the cell cycle inhibitors p16Ink4a and p19Arf.[14][18] Beyond cell cycle

control, BMI1 also plays a role in maintaining proteostasis and regulating mitochondrial

function in HSCs.[18][19]

RING1B: As the primary catalytic subunit of PRC1, RING1B is crucial for HSC maintenance.

Conditional knockout of Ring1b in adult hematopoiesis leads to a hypocellular bone marrow,

although paradoxically with an increase in the proliferation of immature progenitor cells.[20]

[21] This suggests a complex, context-dependent role for RING1B in regulating the

proliferation of different hematopoietic populations.

CBX Proteins: The incorporation of different CBX proteins into the PRC1 complex fine-tunes

its function in HSCs. For instance, CBX7 is highly expressed in primitive HSCs and its

presence in PRC1 is associated with the repression of differentiation genes, thus promoting

self-renewal.[8][22] As HSCs commit to differentiation, the levels of CBX7 decrease while

CBX8 levels increase, leading to a switch in PRC1 target genes and promoting myeloid

differentiation.[8][22] CBX2 has also been shown to be a critical regulator of the

developmental timing of hematopoietic output, with its loss leading to a premature myeloid

bias.[23][24]

Regulating Differentiation
While PRC1 is essential for maintaining the undifferentiated state of HSCs, its dynamic

regulation is also crucial for proper lineage commitment. The downregulation or compositional

change of PRC1 complexes allows for the timely activation of differentiation-specific gene

programs. For example, the switch from CBX7- to CBX8-containing PRC1 complexes is a key

event in the transition from HSCs to multipotent progenitors and subsequent myeloid lineage

commitment.[8][22]

Furthermore, non-canonical PRC1 complexes, such as PRC1.1 (containing PCGF1), play a

distinct role in coordinating hematopoietic output. PRC1.1 is critical for restricting precocious
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myeloid differentiation in steady-state hematopoiesis but is transiently inhibited to allow for

emergency myelopoiesis in response to stress.[12][13][25]

PRC1 in Hematological Malignancies
Given its critical role in regulating the proliferation and differentiation of hematopoietic cells, it is

not surprising that dysregulation of PRC1 function is frequently observed in hematological

malignancies.[1][2][4]

PRC1 components can act as either oncogenes or tumor suppressors depending on the

cellular context and the specific malignancy.

Oncogenic Roles: Overexpression of PRC1 components that promote self-renewal, such as

BMI1, is a common feature of many leukemias and is often associated with a poor

prognosis.[19] PRC1 activity is essential for the maintenance of leukemia-initiating cells

(LICs) in various types of acute myeloid leukemia (AML).[5][7] It achieves this by repressing

tumor suppressor genes like CDKN2A and differentiation-promoting genes, thereby locking

the leukemic cells in an undifferentiated and proliferative state.[5][7] The catalytic activity of

RING1A/B is critical for the survival and propagation of AML cells.[7]

Tumor Suppressor Roles: In some contexts, components of non-canonical PRC1 complexes

can act as tumor suppressors. For instance, loss-of-function mutations in BCOR, a

component of the PRC1.1 complex, are recurrent in myelodysplastic syndromes (MDS) and

AML.[12] Insufficiency of PRC1.1 can lead to myeloid-biased hematopoiesis and cooperate

with other mutations to promote leukemic transformation.[12][13]

The central role of PRC1 in sustaining leukemic self-renewal has made it an attractive target for

therapeutic intervention. Small molecule inhibitors targeting the E3 ligase activity of PRC1 are

being developed and have shown promising anti-leukemic activity in preclinical models.[26]

Signaling Pathways and Logical Relationships
The function of PRC1 in HSCs is intricately linked to other signaling pathways and epigenetic

regulatory networks.

Interplay with PRC2
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The canonical model of Polycomb-mediated gene repression involves a hierarchical

recruitment process where PRC2 first deposits the H3K27me3 mark, which is then recognized

by the CBX component of the cPRC1 complex, leading to H2AK119ub deposition and stable

gene silencing. While this model holds true for many PRC1 target genes, the existence of

ncPRC1 complexes demonstrates that PRC1 can also be recruited to chromatin independently

of PRC2.

Diagram: Canonical PRC1 Recruitment and Function

PRC2 Complex

Canonical PRC1 Complex

Chromatin

PRC2 Histone H3
 H3K27me3 

cPRC1
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Transcriptional
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Click to download full resolution via product page

Caption: Canonical PRC1 recruitment to target genes is often mediated by PRC2-deposited

H3K27me3.

Regulation by Signaling Pathways
PRC1 function is also modulated by external signals that regulate HSC fate. For example, the

Lin28b/let-7 axis, a key regulator of developmental timing, controls the expression of CBX2,

thereby influencing the age-specific lineage output of HSCs.[23][24]
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Quantitative Data Summary
PRC1

Component
Manipulation

Effect on

HSCs/Progenito

rs

Key Gene

Targets
Reference

BMI1 Overexpression

Increased self-

renewal, ex vivo

expansion

Ink4a/Arf [15][16][17]

BMI1 Deletion

Depletion of HSC

pool, increased

proliferation and

senescence

Ink4a/Arf, Arx [18]

RING1B Deletion

Hypocellular

bone marrow,

increased

proliferation of

immature

progenitors

Cyclin D2,

p16Ink4a
[20][21]

CBX7 Knockdown

Impaired self-

renewal,

increased

differentiation

Myeloid-specific

genes
[8]

CBX2 Deletion

Precocious

myeloid-biased

progenitor

distribution

Key HSPC

transcription

factors

[23][24]

PCGF1

(PRC1.1)
Deletion

Myeloid-biased

hematopoiesis
C/EBPα, HoxA9 [12][13]

MEL18 (PCGF2) Deletion

Increased HSC

repopulating

potential and

proliferation,

decreased

senescence

Hoxb4, Cdk4,

Cdk6
[6][10]
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Key Experimental Protocols
Detailed experimental protocols are beyond the scope of this guide. However, the following

provides an overview of the key methodologies used to study PRC1 function in HSCs.

Chromatin Immunoprecipitation followed by Sequencing
(ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of PRC1 components and the

distribution of the H2AK119ub mark.

Workflow Overview:

Cross-linking: HSCs are treated with formaldehyde to cross-link proteins to DNA.

Chromatin Shearing: The chromatin is sheared into small fragments by sonication or

enzymatic digestion.

Immunoprecipitation: An antibody specific to a PRC1 subunit (e.g., RING1B, BMI1) or the

H2AK119ub mark is used to pull down the associated chromatin fragments.

DNA Purification: The cross-links are reversed, and the DNA is purified.

Sequencing: The purified DNA is sequenced, and the reads are mapped to the genome to

identify enriched regions, representing the binding sites of the protein of interest.

Diagram: ChIP-seq Experimental Workflow
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Caption: A simplified workflow for Chromatin Immunoprecipitation followed by Sequencing

(ChIP-seq).

RNA-sequencing (RNA-seq)
RNA-seq is employed to assess the global changes in gene expression following the

perturbation of PRC1 components (e.g., knockout or overexpression). This allows for the

identification of genes that are regulated by PRC1.

Flow Cytometry and Cell Sorting
Flow cytometry is essential for identifying and quantifying different hematopoietic cell

populations based on the expression of specific cell surface markers. Fluorescence-activated

cell sorting (FACS) is used to isolate pure populations of HSCs and other progenitors for

downstream molecular and functional analyses.

Bone Marrow Transplantation (BMT) Assays
The gold standard for assessing HSC function is the competitive BMT assay. In this assay,

genetically modified HSCs (e.g., lacking a PRC1 component) are mixed with wild-type

competitor cells and transplanted into lethally irradiated recipient mice. The ability of the

modified HSCs to reconstitute the hematopoietic system of the recipient over the long term is

then monitored, providing a definitive measure of their self-renewal and differentiation capacity.

Conclusion
The Polycomb Repressive Complex 1 is a multifaceted and indispensable regulator of

hematopoietic stem cell function. Through its ability to deposit the H2AK119ub repressive

mark, PRC1 maintains HSC self-renewal by silencing genes that promote differentiation and

senescence. The remarkable diversity in PRC1 subunit composition allows for precise and

dynamic control over gene expression during both normal hematopoiesis and in response to

stress. Dysregulation of PRC1 activity is a hallmark of many hematological malignancies,

making it a prime target for novel therapeutic strategies. A deeper understanding of the

complex interplay between different PRC1 variants, their recruitment to chromatin, and their

cross-talk with other signaling pathways will be crucial for developing effective therapies that

can specifically target malignant cells while sparing normal HSC function.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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